2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid

Microfluidics High-Throughput Screening Enzyme Assays

ACA is a 7-aminocoumarin derivative uniquely suited for high-throughput droplet-based microfluidic screening where standard AMC probes fail due to rapid oil-phase leakage. - Retained in water-in-oil droplets for >7 days vs. AMC leakage in minutes - 4.7-fold higher kcat/Km for bacterial DPPs vs. AMC substrates - Direct CYP51b1 fluorogenic substrate (λex 360 nm, λem 435 nm) Supplied as ≥95% pure yellow crystalline powder. Ideal for protease substrate libraries and Fmoc-SPPS.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 85157-21-7
Cat. No. B1280749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
CAS85157-21-7
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)O
InChIInChI=1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14)
InChIKeyBPASMQQUFOLZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACA: Properties & Procurement


2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid (CAS 85157-21-7), also known as 7-aminocoumarin-4-acetic acid (ACA) or 7-amino-4-carboxymethylcoumarin, is a coumarin derivative with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol [1]. It is characterized as a yellow crystalline powder, soluble in acids and ketone solvents, with a melting point of 181–183 °C and a predicted XLogP3 of 0.7 [1]. The compound features both a 7-amino group and a 4-carboxymethyl side chain, making it a versatile building block for fluorogenic probe development and a key intermediate in the synthesis of enzyme substrates [1].

Building Block Bifunctional coumarin: 7-amino and 4-carboxymethyl handles for probe construction
Solubility Context Soluble in acid/ketone solvents; reported low lipophilicity supports aqueous buffer use
Workflow Use Fluorogenic enzyme substrate synthesis and droplet-based microfluidic assay development

ACA: Generic Substitution Risks


The 7-aminocoumarin scaffold is not a uniform commodity; substitution at the 4-position profoundly alters physicochemical properties, enzyme kinetics, and assay compatibility [1]. For example, the widely used 7-amino-4-methylcoumarin (AMC) exhibits high hydrophobicity, causing it to rapidly leak from water-in-oil droplets (WODLs) into the surrounding oil phase, which renders it unusable for high-throughput droplet-based microfluidic screening [2]. In contrast, the target compound's 4-carboxymethyl moiety increases polarity (XLogP3 = 0.7) and enables retention in aqueous microenvironments, a feature that is not shared by 4-methyl, 4-carbamoylmethyl (ACC), or unsubstituted analogs [1]. Consequently, substituting this specific derivative with a generic 7-aminocoumarin will lead to assay failure, data loss, or the need for extensive revalidation [2].

Target Compound (ACA)
Common Substitute
Key Mismatch
4-Carboxymethyl coumarin
7-Amino-4-methylcoumarin (AMC)
AMC may leak rapidly from water-in-oil droplets; incompatible with droplet-based microfluidics
Reported polarity (XLogP3 ~0.7)
4-Carbamoylmethyl analog (ACC)
Solubility and kinetic profiles may differ; assay performance may not transfer directly
Bifunctional handle (7-amino + 4-carboxyl)
Unsubstituted 7-aminocoumarin
Lacks second functional group; limits solid-phase synthesis and probe diversity

ACA: Differentiated Selection Evidence


Droplet Microfluidics Retention vs. AMC

In water-in-oil droplet (WODL) microfluidic systems, the target compound (7-aminocoumarin-4-acetic acid, ACA) exhibits dramatically superior retention compared to the standard 7-amino-4-methylcoumarin (AMC) probe. AMC leaks rapidly from WODLs due to its high hydrophobicity, making it incompatible with droplet-based assays [1]. In contrast, ACA is retained in WODLs for more than 7 days, enabling long-term enzymatic assays that are impossible with AMC [1].

Probe Retention in WODL
Head-to-head
ACA retained >7 days; AMC leaks rapidly (minutes to hours)
Supports droplet-based microfluidic assay compatibility
Qualitative retention difference; specific leakage kinetics may vary
Microfluidics High-Throughput Screening Enzyme Assays

DPP Substrate Specificity Advantage

When conjugated to dipeptide substrates, 7-aminocoumarin-4-acetic acid (ACA) exhibits significantly enhanced catalytic efficiency with dipeptidyl peptidases (DPPs) relative to AMC-based substrates. The substrate specificity constants (k_cat/K_m) for DPPs increased up to 4.7-fold for ACA substrates compared to the equivalent AMC substrates [1].

DPP Substrate Specificity
Head-to-head
Up to 4.7-fold increase in k_cat/K_m vs. AMC substrates
Reported higher catalytic efficiency for DPP assays
Enzyme- and substrate-dependent context; batch verification recommended
Enzyme Kinetics Fluorogenic Substrates Dipeptidyl Peptidases

CYP51b1 Fluorogenic Substrate Validation

7-Aminocoumarin-4-acetic acid (ACAC) has been validated as a direct fluorogenic substrate for recombinant CYP51b1 (sterol 14α-demethylase), enabling continuous fluorescence-based activity assays. The assay relies on direct registration of fluorescence increase (λ_excitation = 360 nm, λ_emission = 435 nm) at 30 °C [1]. This method avoids the need for secondary coupling enzymes or complex sample workup, streamlining high-throughput screening of CYP51 inhibitors [1].

CYP51b1 Substrate Validation
Class-level
Direct fluorogenic readout (λ_ex 360 nm, λ_em 435 nm, 30 °C)
Supports CYP51b1 inhibitor screening platform
Validated with recombinant enzyme; method transfer requires review
Cytochrome P450 Enzyme Assays Antifungal Target

Bifunctional Solid-Phase Synthesis Compatibility

The 4-carboxymethyl group of 7-aminocoumarin-4-acetic acid provides a critical second functional handle that enables efficient solid-phase synthesis of fluorogenic protease substrate libraries . This bifunctionality (7-amino group plus 4-carboxyl group) allows for straightforward immobilization on resin, sequential peptide coupling, and subsequent cleavage to yield diverse substrate collections . In contrast, the related 7-amino-4-carbamoylmethylcoumarin (ACC) also offers bifunctionality but exhibits different solubility and kinetic profiles [1]; 7-amino-4-methylcoumarin (AMC) lacks a second functional group entirely, severely limiting its utility in solid-phase combinatorial chemistry [1].

Solid-Phase Synthesis Utility
Class-level
Two orthogonal groups (7-amino, 4-carboxyl) enable resin attachment and peptide coupling
Enables combinatorial substrate library generation
Comparative advantage over single-handle coumarins reported
Protease Substrates Combinatorial Chemistry Solid-Phase Synthesis

Aqueous Solubility vs. AMC

The introduction of the 4-carboxymethyl group in 7-aminocoumarin-4-acetic acid significantly improves aqueous solubility relative to 7-amino-4-methylcoumarin (AMC). The target compound has a predicted XLogP3 of 0.7 [1], compared to XLogP3 values typically >1.5 for 4-methyl-substituted coumarins [2]. This lower lipophilicity reduces non-specific binding to assay plates and hydrophobic surfaces, minimizes probe aggregation, and facilitates formulation of concentrated stock solutions in aqueous buffers—a common limitation of AMC-based assays [3].

Aqueous Solubility Profile
Context-dependent
XLogP3 0.7 (vs. ~1.5–1.8 for AMC)
May reduce non-specific binding and co-solvent requirements
Predicted value; experimental solubility confirmation advised
Solubility Assay Development Fluorogenic Probes

ACA: Research & Industrial Applications


Droplet-Based Microfluidic Screening

This compound is uniquely suited for droplet-based microfluidic systems where water-in-oil droplets (WODLs) are used to compartmentalize and screen microorganisms. The target compound (ACA) remains stably retained within WODLs for over 7 days, whereas standard AMC probes leak into the oil phase within minutes [1]. This enables long-term incubation and detection of secreted or intracellular enzyme activities, such as dipeptidyl peptidases, directly within the droplet environment. Fluorescence-activated droplet sorting (FADS) can then be applied to isolate positive clones with enhanced enzyme activity, accelerating strain engineering and directed evolution campaigns [1].

Dipeptidyl Peptidase (DPP) Activity Assays

When conjugated to dipeptide substrates, ACA-based probes provide up to 4.7-fold higher substrate specificity constants (k_cat/K_m) for bacterial DPPs compared to AMC-based substrates [1]. This enhanced catalytic efficiency makes ACA the preferred fluorophore for developing sensitive, high-signal-to-background assays for DPP activity, whether in bulk solution or microfluidic formats. Such assays are valuable for screening DPP inhibitors in drug discovery, characterizing enzyme kinetics, and monitoring DPP expression in biological samples [1].

CYP51b1 Inhibitor Screening

The compound has been validated as a direct fluorogenic substrate for recombinant CYP51b1, enabling continuous, real-time fluorescence-based activity assays at 30 °C (λ_ex = 360 nm, λ_em = 435 nm) [1]. This provides a robust platform for high-throughput screening of CYP51 inhibitors, a key target for antifungal agents. The assay format eliminates the need for secondary enzymatic reactions or chromatographic product separation, significantly reducing cost and increasing throughput in industrial drug discovery pipelines [1].

Solid-Phase Protease Substrate Library Synthesis

The compound's bifunctional nature—possessing both a 7-amino group and a 4-carboxymethyl group—makes it an ideal scaffold for Fmoc-based solid-phase synthesis of fluorogenic substrate libraries [1]. The carboxyl group enables direct attachment to solid supports, while the amino group can be elaborated with peptide sequences. This allows researchers to rapidly generate and screen hundreds to thousands of unique protease substrates to map enzyme specificity profiles, identify optimal substrates for diagnostic assays, or discover selective protease inhibitors [1].

Application
Selection Property
Validation Focus
Droplet-based microfluidic screening
Probe retention in water-in-oil droplets
Leakage assay over extended incubation
Dipeptidyl peptidase (DPP) activity assays
Substrate specificity constant (k_cat/K_m)
Signal-to-background ratio and sensitivity
CYP51b1 inhibitor screening
Direct fluorogenic substrate for CYP51b1
Continuous fluorescence readout compatibility
Solid-phase protease substrate library synthesis
Bifunctional handle (7-amino, 4-carboxyl)
Resin attachment and coupling efficiency

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